molecular formula C12H18O2S B13326259 5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid

5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid

Cat. No.: B13326259
M. Wt: 226.34 g/mol
InChI Key: JVDBGCMAVVNRAP-UHFFFAOYSA-N
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Description

5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is a chemical compound with the molecular formula C12H18O2S and a molecular weight of 226.34 g/mol . This compound is characterized by a spirocyclic structure, which includes a cyclopentylsulfanyl group attached to a hexane ring. The unique spiro configuration imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentylsulfanyl)spiro[2One common method involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions.

Industrial Production Methods

While specific industrial production methods for 5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, cost-efficiency, and safety. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The spirocyclic framework allows for nucleophilic substitution reactions at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and functional compounds.

Mechanism of Action

The mechanism of action of 5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The cyclopentylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is unique due to its cyclopentylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic framework also provides a rigid and stable structure, making it a valuable scaffold for the development of novel compounds.

Properties

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

5-cyclopentylsulfanylspiro[2.3]hexane-5-carboxylic acid

InChI

InChI=1S/C12H18O2S/c13-10(14)12(7-11(8-12)5-6-11)15-9-3-1-2-4-9/h9H,1-8H2,(H,13,14)

InChI Key

JVDBGCMAVVNRAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2(CC3(C2)CC3)C(=O)O

Origin of Product

United States

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